molecular formula C15H13NO B14707381 2-(9H-Fluoren-9-yl)ethanimidic acid CAS No. 14683-96-6

2-(9H-Fluoren-9-yl)ethanimidic acid

Cat. No.: B14707381
CAS No.: 14683-96-6
M. Wt: 223.27 g/mol
InChI Key: IARFDRTTYGOFIU-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-yl)ethanimidic acid is a synthetic fluorene derivative offered for research and development purposes. The fluorene scaffold is a tricyclic aromatic structure recognized as a valuable component in medicinal chemistry, appearing in compounds with a diverse range of biological activities . Researchers are exploring novel fluorene derivatives to address the critical global challenge of antimicrobial resistance . Specific analogues have demonstrated promising inhibitory effects against both planktonic and biofilm-embedded microbial cells, including Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans . The biological activity of these compounds is highly influenced by the substituents on the core structure; for instance, electron-withdrawing groups can enhance anti-staphylococcal activity, while electron-donating groups may boost anti-fungal properties . Beyond infectious disease research, the fluorene pharmacophore is also found in molecules investigated for their anticancer, anti-inflammatory, and antiviral properties, highlighting its broad utility in drug discovery . This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

14683-96-6

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(9H-fluoren-9-yl)acetamide

InChI

InChI=1S/C15H13NO/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2,(H2,16,17)

InChI Key

IARFDRTTYGOFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-yl)ethanimidic acid typically involves the reaction of fluorenone with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid in 1,4-dioxane . This reaction forms the intermediate 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide, which can then be further reacted with α-halocarbonyl compounds to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as solvent choice and temperature, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-yl)ethanimidic acid can undergo various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The imidic acid moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include fluorenone derivatives, amines, and substituted fluorenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(9H-Fluoren-9-yl)ethanimidic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(9H-Fluoren-9-yl)ethanimidic acid exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Properties/Applications References
2-(9H-Fluoren-9-yl)ethanimidic acid C15H13NO 223.27 g/mol Fluorenyl, ethanimidic acid Hypothesized high acidity, rigid structure (inferred) N/A
9-(2-Cyanoethyl)-9H-fluorene-9-carboximidic acid C17H14N2O 278.31 g/mol Fluorenyl, cyanoethyl, carboximidic acid Enhanced electron-withdrawing effects from cyano group
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid C21H21NO6 383.39 g/mol Fluorenylmethoxycarbonyl (Fmoc), piperazine, acetic acid Peptide synthesis (Fmoc as protecting group)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanedioic acid C21H21NO6 383.39 g/mol Fmoc, amino acid, carboxylic acid Lab chemical for chiral synthesis

Key Observations:

  • Its imidic acid group (pKa ~4–5) is more acidic than carboxylic acids (pKa ~2–3), which may influence reactivity in synthetic applications.
  • Electron Effects: The cyanoethyl group in the carboximidic acid derivative () introduces strong electron-withdrawing effects, likely reducing basicity compared to the target compound’s ethanimidic acid.

Crystallographic and Stability Data

  • (9H-Fluoren-9-yl)(phenyl)phosphinic acid (C19H15O2P): Crystallizes in a triclinic system (space group P1) with unit cell parameters a = 8.5736 Å, b = 9.5668 Å, c = 9.6750 Å. The fluorenyl group contributes to dense packing and thermal stability up to 250°C .
  • Fmoc-Protected Amino Acids: Crystallographic studies (e.g., SHELX-refined structures ) reveal that Fmoc groups induce steric hindrance, stabilizing intermediates in solid-phase peptide synthesis.

Inference for Target Compound: The fluorenyl scaffold likely imparts similar crystallinity and thermal stability.

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